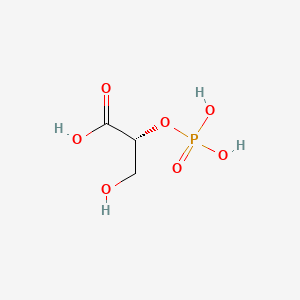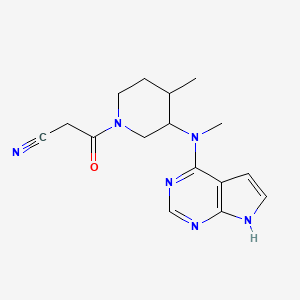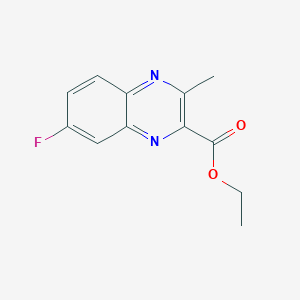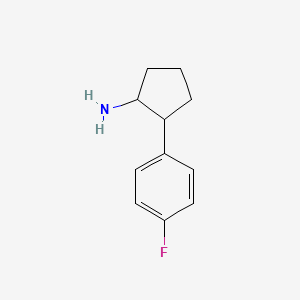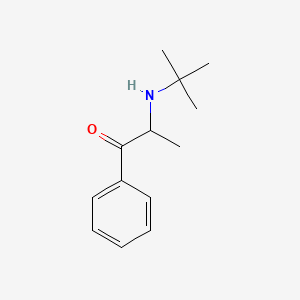
Deschloro bupropion
Overview
Description
2-(N-tert-Butylamino)propiophenone is an aromatic ketone that has garnered attention due to its unique chemical structure and potential biological activities. It is characterized by a propiophenone backbone with a tert-butylamino group at the 2-position on the phenyl ring . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Mechanism of Action
Target of Action
The primary target of 2-(N-tert-Butylamino)propiophenone, also known as Bupropion , is the Norepinephrine transporter (NET) . This transporter plays a crucial role in terminating the action of noradrenaline by facilitating its high-affinity sodium-dependent reuptake into presynaptic terminals .
Mode of Action
Bupropion acts as a non-selective agonist of all adrenergic receptors . It inhibits the reuptake of norepinephrine, leading to an increase in the concentration of norepinephrine in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced signal transmission .
Biochemical Pathways
The inhibition of norepinephrine reuptake by Bupropion affects various biochemical pathways. It primarily influences the noradrenergic pathways in the brain, which are involved in regulating attention, alertness, and mood .
Pharmacokinetics
Bupropion exhibits typical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well absorbed from the gastrointestinal tract and widely distributed in the body . The compound is metabolized in the liver and excreted in urine . Its bioavailability is influenced by factors such as dosage form, patient’s physiological condition, and presence of food in the stomach .
Result of Action
The action of Bupropion leads to increased levels of norepinephrine in the brain, which can result in improved mood, increased alertness, and reduced depressive symptoms . It is used as an antidepressant and is also effective in treating nicotine dependence .
Action Environment
The action, efficacy, and stability of Bupropion can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, individual factors like age, gender, genetic makeup, and health status can influence the drug’s efficacy and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-tert-Butylamino)propiophenone typically involves the reaction of propiophenone with tert-butylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(N-tert-Butylamino)propiophenone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(N-tert-Butylamino)propiophenone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
2-(N-tert-Butylamino)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Bupropion: An aromatic ketone with a similar structure, used as an antidepressant and smoking cessation aid.
Hydroxybupropion: A metabolite of bupropion with similar pharmacological properties.
3-Chloropropiophenone: Another related compound with distinct chemical and biological properties.
Uniqueness: 2-(N-tert-Butylamino)propiophenone is unique due to its specific substitution pattern and its role as a precursor in the synthesis of bupropion. Its distinct chemical structure allows for unique interactions with biological targets, making it valuable in both research and pharmaceutical applications .
Properties
IUPAC Name |
2-(tert-butylamino)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNSRSIGKZYQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34509-36-9 | |
| Record name | 1-Propanone, 2-((1,1-dimethylethyl)amino)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034509369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PROPANONE, 2-((1,1-DIMETHYLETHYL)AMINO)-1-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RQB4CW0AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B3327402.png)
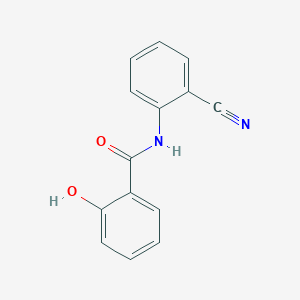


![2,7-Bis(3-(dimethylamino)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3327434.png)
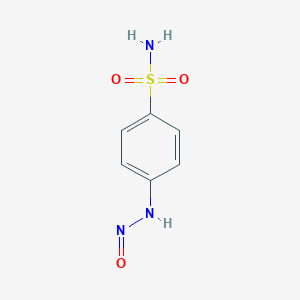
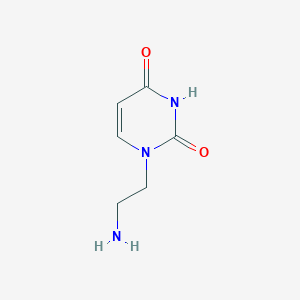
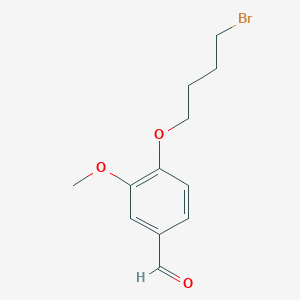
![1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B3327449.png)
